molecular formula C18H15N5O2S B11995959 5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B11995959
M. Wt: 365.4 g/mol
InChI Key: DHOLMHFYXLBMEV-RGRGLRPZSA-N
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Description

5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the 4-methylphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-methylphenyl group, often using a Friedel-Crafts alkylation reaction.

    Addition of the Propenylidene Group: The propenylidene group is introduced through a condensation reaction with an aldehyde or ketone.

    Attachment of the Nitrophenyl Group: This step involves the nitration of the aromatic ring, followed by a coupling reaction to attach the nitrophenyl group.

    Formation of the Hydrosulfide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

Biology

In biological research, it can be used to study enzyme interactions and inhibition due to its triazole ring, which is known to interact with various biological targets.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes. The hydrosulfide group can interact with thiol-containing enzymes, leading to their inhibition.

Comparison with Similar Compounds

Similar Compounds

    5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the propenylidene and nitrophenyl groups.

    4-(4-methylphenyl)-5-(2-nitrophenyl)-1,2,4-triazole-3-thiol: Similar structure but lacks the propenylidene group.

    5-(4-methylphenyl)-4-{[(E)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the nitrophenyl group.

Uniqueness

The uniqueness of 5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its combination of functional groups, which confer a unique set of chemical and biological properties

Properties

Molecular Formula

C18H15N5O2S

Molecular Weight

365.4 g/mol

IUPAC Name

3-(4-methylphenyl)-4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15N5O2S/c1-13-8-10-15(11-9-13)17-20-21-18(26)22(17)19-12-4-6-14-5-2-3-7-16(14)23(24)25/h2-12H,1H3,(H,21,26)/b6-4+,19-12+

InChI Key

DHOLMHFYXLBMEV-RGRGLRPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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